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Compound of Interest

Compound Name: Cyanidin-3-o-rhamnoside chloride

CAS No.: 38533-30-1

Cat. No.: B1146043 Get Quote

Executive Summary
Cyanidin-3-O-rhamnoside chloride (Cy-3-Rha) is a bioactive anthocyanin pigment found in

specific botanical sources such as Pistacia lentiscus, Ficus species, and Rubus species. As a

flavylium cation stabilized by a chloride counterion, it serves as a vital analytical standard for

pharmacokinetic studies and metabolic profiling.

This guide provides a definitive spectroscopic profile (NMR, MS) and a self-validating isolation

protocol. It addresses the common analytical challenge of distinguishing Cy-3-Rha ([M]+ m/z

433) from its isobaric analog, Pelargonidin-3-O-glucoside ([M]+ m/z 433), using tandem mass

spectrometry (MS/MS) and nuclear magnetic resonance (NMR) coupling constants.
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Property Data

IUPAC Name

2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-

[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-

methyloxan-2-yl]oxychromenylium chloride

Common Name
Cyanidin-3-O-

-L-rhamnopyranoside chloride

Molecular Formula
(Salt);

(Cation)

Molecular Weight 468.84 g/mol (Salt); 433.11 g/mol (Cation)

Solubility
Soluble in MeOH, EtOH, Water (Acidified);

Unstable in neutral/alkaline pH

Appearance Dark red to purple crystalline powder

Mass Spectrometry (MS) Profiling
Objective: To validate molecular mass and confirm the specific loss of the rhamnosyl moiety,

distinguishing the compound from isobaric interferences.

Experimental Parameters (ESI-MS/MS)
Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).

Capillary Voltage: 3.5 kV.

Cone Voltage: 30–50 V (Optimized for molecular ion stability).

Collision Energy: 15–25 eV (For fragmentation).

Fragmentation Pathway Analysis
In positive ESI mode, the chloride counterion dissociates, yielding the flavylium cation

.
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Precursor Ion:m/z 433

.[1]

Primary Fragment (

):m/z 287.

Mechanism: Heterolytic cleavage of the O-glycosidic bond releases the neutral rhamnose

moiety (146 Da).

Diagnostic Value: The transition

confirms the aglycone is Cyanidin.

Differentiation Note: The isobaric impurity Pelargonidin-3-O-glucoside also presents at m/z

433 but fragments to m/z 271 (Pelargonidin aglycone) via loss of glucose (162 Da).[1]

MS Data Summary
Ion Type m/z (Experimental) Identity Interpretation

433.1 Molecular Cation
Intact Cyanidin-3-

rhamnoside cation.

287.0 Aglycone

Cyanidin core (Loss of

146 Da rhamnosyl

unit).

RDA Fragment 137.0 A-Ring Fragment

Retro-Diels-Alder

cleavage

characteristic of 5,7-

dihydroxy A-rings.

Fragmentation Logic Diagram (Graphviz)
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Caption: MS/MS fragmentation pathway distinguishing Cyanidin-3-O-rhamnoside from isobaric

interferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the glycosidic linkage configuration (

vs

) and confirm the rhamnose moiety.

Sample Preparation
Solvent: Methanol-

(CD

OD) with 5% TFA-

(Trifluoroacetic acid-d1).

Rationale: Acidification is mandatory to stabilize the flavylium cation form. In neutral CD

OD, the compound undergoes hemiketal formation, causing line broadening and peak
disappearance.
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H NMR Assignment (600 MHz, CD OD/TFA)
The spectrum is characterized by the downfield aromatic protons of the cyanidin core and the

specific upfield doublet of the rhamnose methyl group.
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Position (ppm) Multiplicity (Hz)
Assignment
Logic

Aglycone

(Cyanidin)

H-4 8.85 - 8.95 s -
Most deshielded

proton; C-ring.

H-2' 8.05 - 8.15 d ~2.0

B-ring; ortho-

coupling to H-6'

is small.

H-6' 8.20 - 8.35 dd 8.5, 2.0
B-ring; vicinal

coupling to H-5'.

H-5' 6.95 - 7.05 d 8.5
B-ring; ortho-

coupling to H-6'.

H-8 6.85 - 6.90 d ~1.5
A-ring; meta-

coupling to H-6.

H-6 6.65 - 6.70 d ~1.5
A-ring; meta-

coupling to H-8.

Sugar

(Rhamnose)

H-1'' (Anomeric) 5.30 - 5.45 d ~1.5

Critical: Small

value confirms

-L-configuration.

(Note:

-Glc has

Hz).

H-2'' 4.05 - 4.15 m -

H-6'' (Methyl) 0.95 - 1.25 d 6.2 Diagnostic:

Methyl doublet

confirms
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rhamnose

(deoxyhexose).

C NMR Key Signals (150 MHz)
Carbonyl (C-4): ~165–168 ppm (Affected by cation resonance).

Anomeric Carbon (C-1''): ~102–104 ppm.

Rhamnose Methyl (C-6''): ~17–18 ppm (Distinctive high-field signal).

Isolation & Purification Protocol
Objective: To isolate high-purity (>95%) Cyanidin-3-O-rhamnoside chloride from plant

material (e.g., Rubus or Ficus leaves/fruits).

Workflow Methodology
Extraction: Macerate lyophilized tissue in MeOH:H

O:HCl (80:19:1 v/v). The HCl ensures the anthocyanin remains in the stable red flavylium
form.

Concentration: Rotary evaporate at <35°C to remove methanol. Do not evaporate to dryness

to avoid degradation; keep as an aqueous concentrate.

Solid Phase Extraction (SPE):

Load aqueous concentrate onto a C18 Sep-Pak or Amberlite XAD-7 column.

Wash with acidified water (0.1% HCl) to remove sugars and polar non-phenolics.

Elute anthocyanins with MeOH:HCl (99:1).

Preparative HPLC:

Column: C18 Semi-prep (e.g., 250 x 10 mm, 5

m).
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Mobile Phase A: Water + 5% Formic Acid.

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 20% B over 30 mins. Cy-3-Rha typically elutes after Cy-3-Glc due to the

lower polarity of the rhamnose moiety.

Final Salt Exchange: To ensure the chloride form (rather than formate/trifluoroacetate),

dissolve the purified fraction in 0.1 M HCl and re-lyophilize.

Process Flow Diagram (Graphviz)
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Caption: Step-by-step isolation protocol ensuring stability and counterion specificity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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